2-Ethoxy-3,5-diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3,5-diiodobenzoic acid is an organic compound with the molecular formula C9H8I2O3. It is characterized by the presence of two iodine atoms and an ethoxy group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-diiodobenzoic acid typically involves the iodination of 2-ethoxybenzoic acid. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,5-diiodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms serve as leaving groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace iodine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the benzoic acid group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Ethoxy-3,5-diiodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of iodine-containing organic molecules and their biological activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,5-diiodobenzoic acid involves its interaction with molecular targets through its functional groups. The ethoxy group and iodine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or potential pharmaceutical effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Similar in structure but with a hydroxyl group instead of an ethoxy group.
3,5-Diiodosalicylic acid: Another iodine-containing benzoic acid derivative with different functional groups.
2-Ethoxybenzoic acid: Lacks the iodine atoms but shares the ethoxy group and benzoic acid core.
Uniqueness
This makes it a valuable compound for specialized research and industrial applications .
Properties
IUPAC Name |
2-ethoxy-3,5-diiodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKNOCJPICDSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.